5-amino-3-[(Z)-1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-[(Z)-1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 5-amino-3-[(Z)-1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves multiple steps. One common synthetic route includes the cyclocondensation of appropriate hydrazines with 1,3-diketones, followed by further functionalization to introduce the cyano and hydroxyethyl groups . Industrial production methods often employ multi-component reactions and cascade/tandem protocols to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and cyano groups.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents like DMSO, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds .
Scientific Research Applications
5-amino-3-[(Z)-1-cyano-2-(3-phenyl-1H-pyrazol-4-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction pathways that regulate cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar compounds include other 5-amino-pyrazole derivatives, such as:
- 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide
- 5-amino-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(5-phenyl-1H-pyrazol-4-yl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c19-9-13(17-15(10-20)18(21)25(24-17)6-7-26)8-14-11-22-23-16(14)12-4-2-1-3-5-12/h1-5,8,11,26H,6-7,21H2,(H,22,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBGFKRXOYGDRD-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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